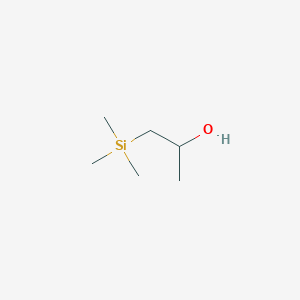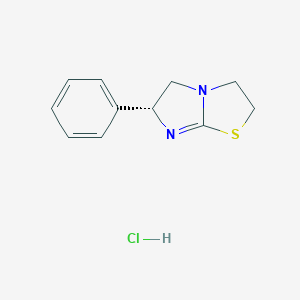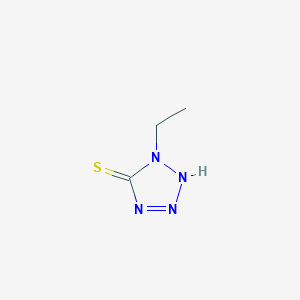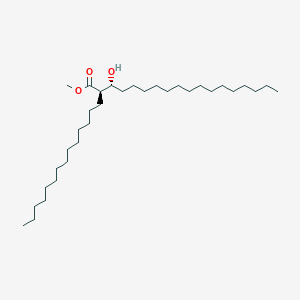
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-, commonly known as 3-hydroxytetradecanoic acid, is a fatty acid derivative that has been the subject of extensive scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields, including biotechnology, biochemistry, and medicine.
Mécanisme D'action
The mechanism of action of 3-hydroxytetradecanoic acid is not yet fully understood. However, studies have shown that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, 3-hydroxytetradecanoic acid may inhibit the activity of certain enzymes involved in cancer cell growth, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-hydroxytetradecanoic acid has a number of biochemical and physiological effects. In particular, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 3-hydroxytetradecanoic acid has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-hydroxytetradecanoic acid in lab experiments is its antimicrobial properties, which make it a useful tool for studying the mechanisms of bacterial and fungal infections. Additionally, this compound has been shown to have potential applications in cancer research, making it a valuable tool for studying the mechanisms of cancer cell growth. However, one limitation of using 3-hydroxytetradecanoic acid in lab experiments is its relatively high cost, which may limit its availability for certain research projects.
Orientations Futures
There are a number of potential future directions for research on 3-hydroxytetradecanoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxytetradecanoic acid, which could lead to the development of new cancer treatments. Finally, there is potential for the use of this compound in the development of new biofuels, which could help to reduce our dependence on fossil fuels.
Méthodes De Synthèse
The synthesis of 3-hydroxytetradecanoic acid is typically achieved through the chemical modification of natural fatty acids. One common method involves the enzymatic hydrolysis of coconut oil, followed by the isolation and purification of the resulting 3-hydroxytetradecanoic acid methyl ester.
Applications De Recherche Scientifique
3-hydroxytetradecanoic acid has been studied extensively for its potential applications in various scientific fields. In biotechnology, this compound has been investigated as a potential source of biofuels due to its high energy content. In biochemistry, 3-hydroxytetradecanoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
18951-36-5 |
|---|---|
Nom du produit |
Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)- |
Formule moléculaire |
C33H66O3 |
Poids moléculaire |
510.9 g/mol |
Nom IUPAC |
methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3/t31-,32-/m1/s1 |
Clé InChI |
NCKLMYIJGWLHIF-ROJLCIKYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCC)C(=O)OC)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Synonymes |
(2R,3R)-3-Hydroxy-2-tetradecyloctadecanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




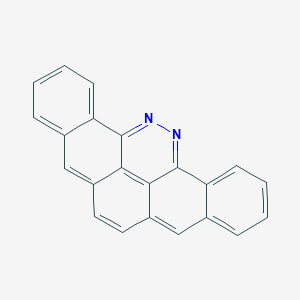
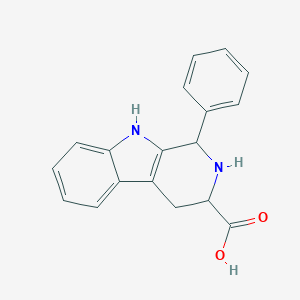
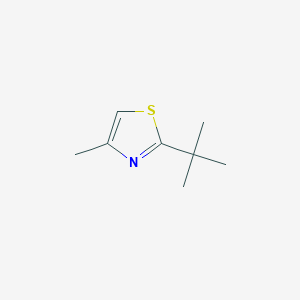
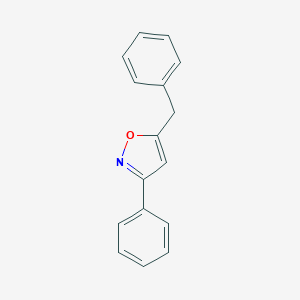
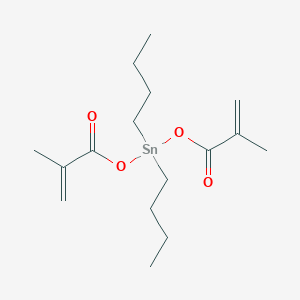

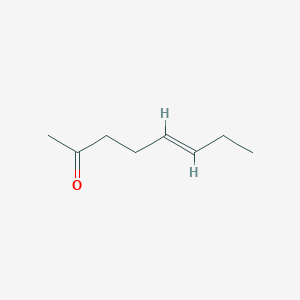
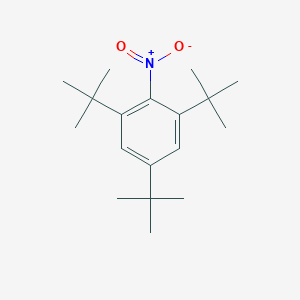
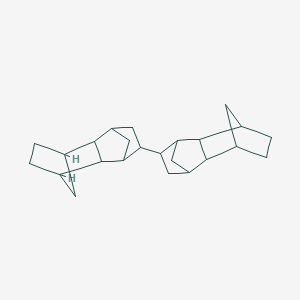
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
